![molecular formula C10H15N3O2 B3059938 [2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine CAS No. 1439902-42-7](/img/structure/B3059938.png)
[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine
Overview
Description
“[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine” is a chemical compound with the molecular formula C10H15N3O2 . It has a molecular weight of 209.24 . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for “[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine” is 1S/C11H16N2O2/c12-8-9-1-4-13-11(7-9)15-10-2-5-14-6-3-10/h1,4,7,10H,2-3,5-6,8,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine” is an oil at room temperature . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Anti-Fibrosis Activity
The pyrimidine moiety in this compound has been harnessed for its anti-fibrotic potential. Researchers have synthesized novel derivatives and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6). Notably, fourteen compounds demonstrated superior anti-fibrotic activity compared to existing drugs like Pirfenidone and Bipy55′DC. Among these, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the most promising results, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .
Histone Deacetylase (HDAC) Inhibition
The compound’s hydroxymethyl group has been utilized in the synthesis of potential HDAC inhibitors. Specifically, it serves as a starting material for constructing 2-[(naphthalene-2-sulfonyl)-heterocyclyl]-pyrimidine-5-carboxylic acid (tetrahydropyran-2-yloxy)-amides, which may play a role in epigenetic regulation .
Drug Design and Optimization
Researchers have employed this compound as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists. These agonists hold promise for the oral treatment of viral hepatitis. Additionally, the compound contributes to the synthesis of CB2 cannabinoid receptor agonists, expanding its potential applications .
Medicinal Chemistry and Organic Synthesis
The compound’s amino group makes it a valuable intermediate in drug chemistry and organic synthesis. It can be used to construct amide bonds or link its molecular scaffold to biologically active molecules .
Simulation Visualizations
Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can utilize this compound to create impressive simulation visualizations .
Safety and Hazards
“[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine” is classified as a dangerous substance. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
[2-(oxan-4-yloxy)pyrimidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c11-7-8-1-4-12-10(13-8)15-9-2-5-14-6-3-9/h1,4,9H,2-3,5-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHQZCZWLCTCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=N2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188786 | |
| Record name | 4-Pyrimidinemethanamine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine | |
CAS RN |
1439902-42-7 | |
| Record name | 4-Pyrimidinemethanamine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinemethanamine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




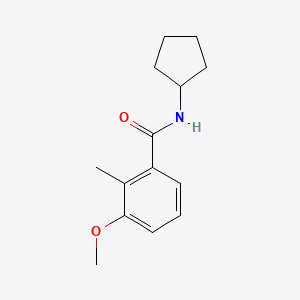
![6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B3059858.png)
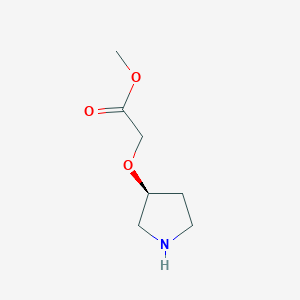
![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B3059862.png)
![Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B3059864.png)
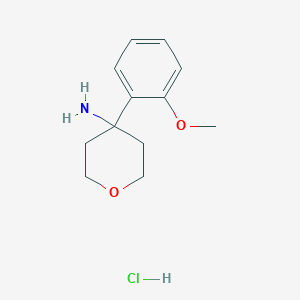
![tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate](/img/structure/B3059868.png)
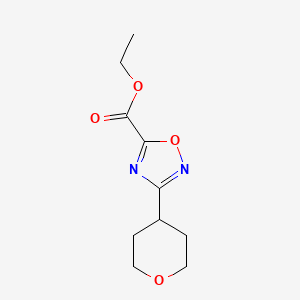
![1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3059871.png)

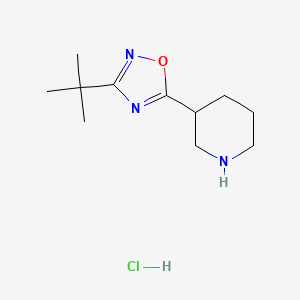
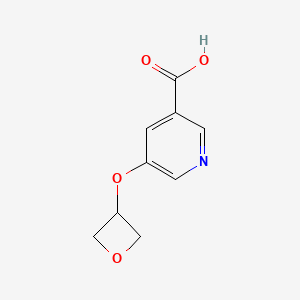
![4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B3059878.png)